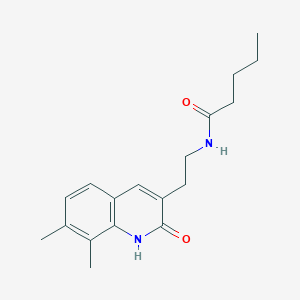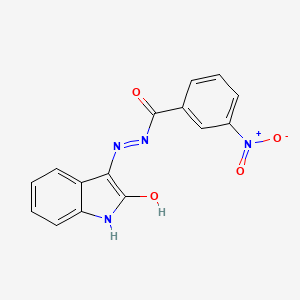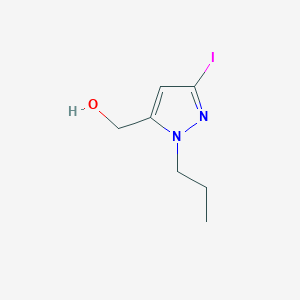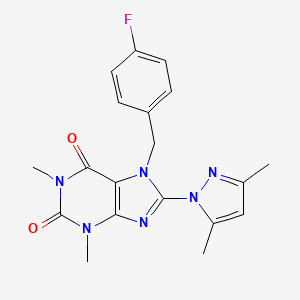
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a multifaceted compound that marries several intriguing chemical moieties. The presence of oxadiazole, triazole, and benzamide groups suggests diverse potential in biological and chemical applications, ranging from medicinal chemistry to materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Synthesis typically begins with the preparation of the oxadiazole and triazole intermediates. The oxadiazole can be synthesized via the cyclization of acylhydrazides with nitro compounds under acidic conditions. The triazole can be formed via the Huisgen cycloaddition reaction, often referred to as "click chemistry," which involves the reaction of azides and alkynes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above-mentioned synthetic routes. Key steps would include scaling up reactions, ensuring purity through various purification methods such as recrystallization and chromatography, and confirming structure via spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo:
Oxidation: : Possible conversion of methyl groups to carboxylic acids or alcohols.
Reduction: : Reduction of oxadiazole and triazole rings.
Substitution: : Functionalization of the benzamide and triazole rings, particularly at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation catalysts like palladium on carbon.
Substitution: : Nucleophilic or electrophilic reagents depending on the targeted functional group.
Major Products
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Saturated heterocycles.
Substitution: : Variously substituted benzamides and triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In materials science, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide can be used as a building block for creating complex polymers and advanced materials with tailored properties.
Biology: : The compound's potential bioactivity suggests applications in enzyme inhibition and as a molecular probe for studying biochemical pathways.
Medicine: : This compound could serve as a lead molecule in drug discovery, particularly targeting specific proteins or enzymes in disease pathways.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and possibly as a precursor for more complex industrial molecules.
Wirkmechanismus
The mechanism involves the interaction of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide with specific molecular targets such as enzymes or receptors. The oxadiazole and triazole moieties might interact via hydrogen bonding or hydrophobic interactions, while the benzamide group can be pivotal in anchoring the compound to its site of action. This, in turn, modulates the biological pathway and exerts the desired effect.
Similar Compounds
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide: : Lacks the trifluoromethoxy group.
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole group.
N-(2-(4-(1H-1,2,3-triazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide: : Lacks the oxadiazole and methyl groups.
This compound's versatility and potential in a wide range of scientific fields make it an exciting subject for further research and development.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O3/c1-9-20-14(27-22-9)12-8-24(23-21-12)6-5-19-13(25)10-3-2-4-11(7-10)26-15(16,17)18/h2-4,7-8H,5-6H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHEWFFACNNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2559631.png)


![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2559635.png)
![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)


![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)


